3,5-diphenyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of phenyl groups at positions 3 and 5, along with an aldehyde group at position 2, makes this compound particularly interesting for various chemical and biological applications.
Scientific Research Applications
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. The general procedure includes the following steps:
Formation of Vilsmeier Reagent: Phosphorus oxychloride (POCl3) is added dropwise to dimethylformamide (DMF) at 0°C to form the Vilsmeier reagent.
Reaction with Pyrrole: The Vilsmeier reagent is then reacted with 3,5-diphenylpyrrole in an appropriate solvent such as 1,2-dichloroethane at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,5-diphenyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,5-diphenyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The phenyl groups may also contribute to the compound’s ability to interact with hydrophobic pockets in biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxaldehyde: Lacks the phenyl groups, making it less hydrophobic and potentially less biologically active.
3,5-Diphenyl-1H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring, which may alter its chemical reactivity and biological activity.
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Contains methyl groups instead of phenyl groups, affecting its steric and electronic properties.
Uniqueness
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both phenyl groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3,5-diphenyl-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-12-17-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGDALQUFILRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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